molecular formula C12H11N3O B1234277 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole CAS No. 74317-45-6

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

Cat. No.: B1234277
CAS No.: 74317-45-6
M. Wt: 213.23 g/mol
InChI Key: VWXMRYZUBOAGIS-UHFFFAOYSA-N
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Scientific Research Applications

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole has several scientific research applications:

    Chemistry: It is used to study the mechanisms of DNA damage and repair.

    Biology: The compound is used to investigate the mutagenic effects of carcinogens and their metabolic activation.

    Medicine: Research on this compound helps in understanding the molecular basis of cancer and the role of DNA damage in carcinogenesis.

    Industry: It is used in the development of assays for detecting mutagenic compounds

Mechanism of Action

Comparison with Similar Compounds

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is unique in its strong mutagenic and DNA-cleaving properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific structures and the enzymes involved in their activation .

Properties

IUPAC Name

N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMRYZUBOAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225329
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74317-45-6
Record name N-Hydroxy-1-methyl-5H-pyrido[4,3-b]indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74317-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074317456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 2
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 3
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 4
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 5
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Reactant of Route 6
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

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